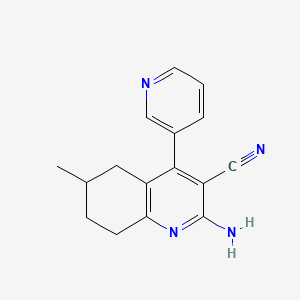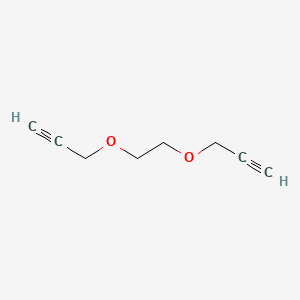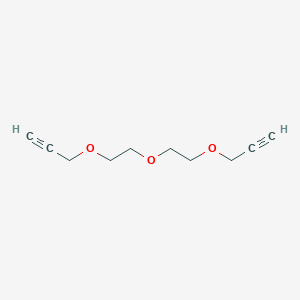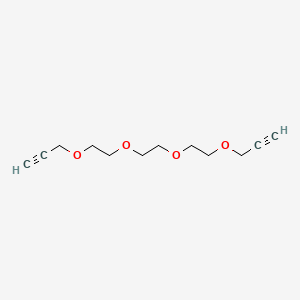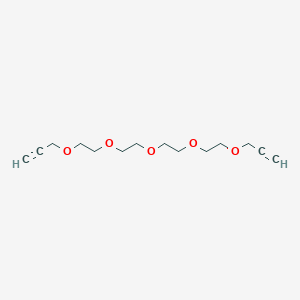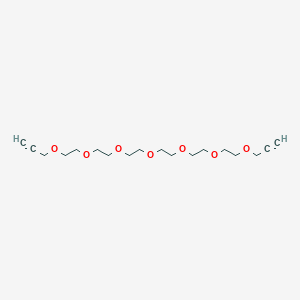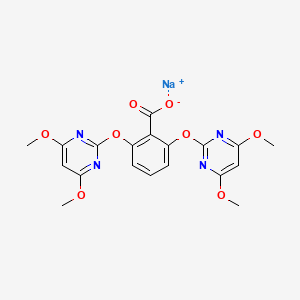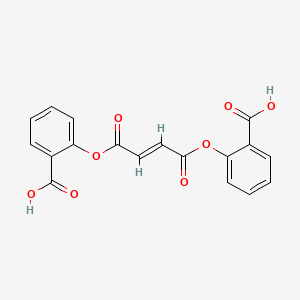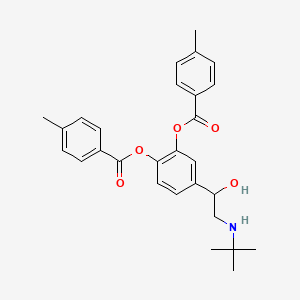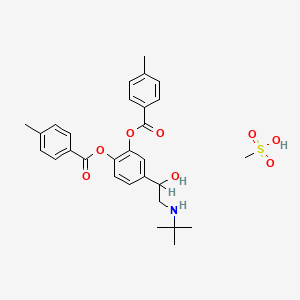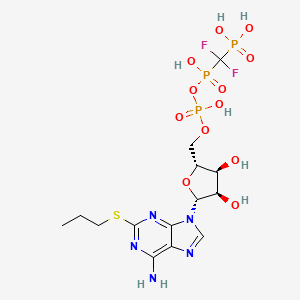
AR-C 66096 Tetranatriumsalz
Übersicht
Beschreibung
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt is a potent and selective antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is primarily used in scientific research to study platelet function and to develop antithrombotic therapies .
Wissenschaftliche Forschungsanwendungen
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt has a wide range of applications in scientific research:
Chemistry: Used to study the properties and reactions of phosphorylated compounds.
Biology: Investigates platelet function and the role of P2Y12 receptors in cellular signaling.
Medicine: Plays a crucial role in the development of antithrombotic therapies by inhibiting platelet aggregation.
Industry: Utilized in the production of research reagents and diagnostic tools .
Wirkmechanismus
Target of Action
AR-C 66096 tetrasodium salt is a potent and selective antagonist that primarily targets the P2Y12 receptor . The P2Y12 receptor plays a significant role in platelet aggregation , which is a crucial process in the formation of blood clots. Therefore, antagonists of this receptor, like AR-C 66096, have substantial therapeutic potential as antithrombotic agents .
Mode of Action
AR-C 66096 interacts with its target, the P2Y12 receptor, by blocking the ADP-induced inhibition of adenylyl cyclase in vitro . This interaction results in the inhibition of ADP-induced aggregation of washed human platelets . The compound’s action is concentration-dependent, with effects observed at concentrations ranging from 1-100 nM .
Biochemical Pathways
The primary biochemical pathway affected by AR-C 66096 is the platelet aggregation pathway . By antagonizing the P2Y12 receptor, AR-C 66096 prevents ADP from inducing platelet aggregation . This action disrupts the normal function of the pathway, potentially reducing the risk of thromboembolism .
Result of Action
The primary molecular effect of AR-C 66096’s action is the inhibition of platelet aggregation . By blocking the P2Y12 receptor, AR-C 66096 prevents ADP from inducing the aggregation of platelets . This action can disrupt the formation of blood clots, potentially reducing the risk of conditions such as thromboembolism .
Action Environment
The efficacy and stability of AR-C 66096 can be influenced by various environmental factors. For instance, the compound’s action as a weak but full P2X purinoceptor agonist in isolated rabbit ear artery preparations and as a weak, competitive antagonist at P2Y purinoceptors in the isolated guinea-pig aorta suggests that its effects can vary depending on the specific physiological environment . .
Biochemische Analyse
Biochemical Properties
AR-C 66096 tetrasodium salt plays a crucial role in biochemical reactions by inhibiting the P2Y12 receptor, a G-protein-coupled receptor involved in platelet aggregation. This compound blocks the adenosine diphosphate (ADP)-induced inhibition of adenylyl cyclase in vitro, with a pK_B value of 7.6 . Additionally, AR-C 66096 tetrasodium salt inhibits ADP-induced aggregation of washed human platelets, with a pIC_50 value of 8.16 . The interaction with the P2Y12 receptor is highly selective, making it a valuable tool for studying platelet function and developing antithrombotic agents .
Cellular Effects
AR-C 66096 tetrasodium salt exerts significant effects on various cell types and cellular processes. In platelets, it inhibits ADP-induced aggregation, thereby preventing thrombus formation . This compound also influences cell signaling pathways by blocking the P2Y12 receptor, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . By inhibiting this receptor, AR-C 66096 tetrasodium salt increases cAMP levels, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of AR-C 66096 tetrasodium salt involves its binding to the P2Y12 receptor, thereby preventing ADP from activating the receptor . This inhibition blocks the downstream signaling cascade that would normally result in the inhibition of adenylyl cyclase and the reduction of cAMP levels . By maintaining higher cAMP levels, AR-C 66096 tetrasodium salt inhibits platelet aggregation and thrombus formation . This selective antagonism of the P2Y12 receptor is crucial for its antithrombotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AR-C 66096 tetrasodium salt have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency in inhibiting the P2Y12 receptor . Long-term studies have shown that AR-C 66096 tetrasodium salt continues to effectively inhibit platelet aggregation in vitro, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of AR-C 66096 tetrasodium salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be potential toxic effects, including prolonged bleeding times and increased risk of hemorrhage . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
AR-C 66096 tetrasodium salt is involved in metabolic pathways related to platelet function and thrombus formation. By inhibiting the P2Y12 receptor, it affects the metabolic flux of ADP and cAMP within platelets . This inhibition leads to altered levels of these metabolites, which play a crucial role in platelet aggregation and thrombus formation . The compound’s interaction with enzymes and cofactors involved in these pathways further elucidates its mechanism of action .
Transport and Distribution
Within cells and tissues, AR-C 66096 tetrasodium salt is transported and distributed primarily through its interaction with the P2Y12 receptor . The compound’s selective binding to this receptor ensures its localization to platelets, where it exerts its antithrombotic effects . Additionally, the compound’s solubility in water facilitates its distribution within the bloodstream and its subsequent interaction with target cells .
Subcellular Localization
The subcellular localization of AR-C 66096 tetrasodium salt is primarily within platelets, where it binds to the P2Y12 receptor on the cell membrane . This localization is crucial for its activity, as it allows the compound to effectively inhibit ADP-induced platelet aggregation . The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt involves multiple steps, starting with the preparation of 2-(propylthio)adenosine. This intermediate is then phosphorylated to form 2-(propylthio)adenosine-5’-O-(β,γ-difluoromethylene)triphosphate. The final step involves the addition of tetrasodium to obtain the tetrasodium salt form .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including phosphorylation and salt formation, under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphorylating agents and nucleophiles.
Hydrolysis Reactions: Typically conducted in aqueous solutions with varying pH levels
Major Products
The major products formed from these reactions include various phosphorylated derivatives and hydrolyzed forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist used as an antithrombotic agent.
Ticagrelor: A reversible P2Y12 receptor antagonist with a similar mechanism of action.
Prasugrel: An irreversible P2Y12 receptor antagonist used in the prevention of thrombotic events
Uniqueness
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt is unique due to its high selectivity and potency as a P2Y12 receptor antagonist. Unlike some other compounds, it has a well-defined mechanism of action and is primarily used in research settings to study platelet function and develop new therapies .
Eigenschaften
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVOLFQZIGNAQ-HVYRMSERSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N5Na4O12P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
